molecular formula C23H28N4O8S B2647537 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-37-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2647537
CAS No.: 533870-37-0
M. Wt: 520.56
InChI Key: MAHVPMGTUILCHL-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound offered for research purposes as part of the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class. This class of compounds is recognized as a privileged scaffold in antimicrobial research, demonstrating potent activity against drug-resistant bacterial pathogens . While the specific biological activity and mechanism of action for this exact compound require further experimental validation, studies on closely related analogs within this chemical family show significant promise. Particularly, compounds such as HSGN-220, -218, and -144, which share the N-(1,3,4-oxadiazol-2-yl)benzamide core, have exhibited remarkable efficacy against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL, outperforming some frontline antibiotics . These analogs function as multi-targeting antibiotics, impacting essential bacterial processes including menaquinone biosynthesis, DNA replication proteins (DnaX, Pol IIIC), and iron homeostasis, while also demonstrating an ability to depolarize bacterial membranes . A critical feature of these compounds is their low propensity to induce resistance in MRSA even over extended periods, a significant advantage over conventional antibiotics like ciprofloxacin . This compound is intended for investigative use in microbiology and medicinal chemistry to explore novel antibacterial strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8S/c1-31-13-11-27(12-14-32-2)36(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(35-23)19-10-7-17(33-3)15-20(19)34-4/h5-10,15H,11-14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHVPMGTUILCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O6S2C_{22}H_{30}N_{4}O_{6}S_{2} with a molecular weight of 510.6 g/mol. The structure features several functional groups that contribute to its biological activity:

Property Details
Molecular FormulaC22H30N4O6S2C_{22}H_{30}N_{4}O_{6}S_{2}
Molecular Weight510.6 g/mol
IUPAC Name4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors involved in cellular signaling pathways, leading to therapeutic effects such as:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines by disrupting critical protein-protein interactions involved in tumor growth.
  • Enzyme Inhibition : It may inhibit kinases or proteases that play essential roles in disease processes, thereby inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of similar bis-benzamide compounds. For instance, a study published in Molecules identified that modifications in side chains can significantly impact the inhibitory potency against androgen receptor (AR) interactions in prostate cancer cells. The most potent derivatives demonstrated IC50 values as low as 16 nM, indicating a strong correlation between structural features and biological activity .

Case Studies and Research Findings

  • Antiproliferative Effects : In vitro studies have demonstrated that the compound can effectively inhibit the growth of prostate cancer cells by blocking AR-mediated transcriptional activity. This was evidenced by co-immunoprecipitation experiments showing disrupted AR-coactivator interactions upon treatment with the compound .
  • Mechanistic Insights : Further biochemical assays revealed that the compound's mechanism involves binding to specific sites on target proteins, thus inhibiting their function and leading to reduced cell viability .
  • Comparative Analysis : A comparative study highlighted the effectiveness of this compound against other similar structures, showing superior activity due to its unique combination of functional groups that enhance solubility and bioavailability .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, in combating malaria. Research indicates that these compounds exhibit slow-action activity against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) analysis has shown that modifications to the oxadiazole scaffold can enhance antiplasmodial efficacy and selectivity against drug-resistant strains of the parasite .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Similar sulfamoyl-containing compounds have demonstrated significant activity against various bacterial strains. The incorporation of methoxyethyl groups appears to enhance lipophilicity, which can improve membrane permeability and bioavailability .

Case Study 1: Antiplasmodial Activity

A study conducted by Andrews et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antiplasmodial activity. Among these derivatives, certain compounds showed IC50 values below 40 nM against drug-sensitive and multi-drug resistant P. falciparum strains. The promising results suggest that further development of this class could lead to new antimalarial agents with unique mechanisms of action .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation focusing on the SAR of oxadiazole derivatives, researchers found that specific modifications to the benzamide moiety significantly impacted biological activity. Enhancements in potency were observed when substituents were added to the aromatic rings or when varying the length and branching of alkyl chains on the sulfamoyl group .

Summary Table of Applications

Application AreaDescriptionReferences
AntimalarialCompounds exhibit slow-action activity against Plasmodium falciparum, with potential for new therapies.
AntibacterialDemonstrated significant activity against various bacterial strains; structure modifications enhance efficacy.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s bis(2-methoxyethyl) substituents reduce LogP compared to alkyl (butyl/ethyl) or aromatic (benzyl) analogs, suggesting improved aqueous solubility .
  • Steric Effects : The benzyl group in may hinder molecular interactions compared to the linear methoxyethyl chains in the target compound.

Oxadiazole Scaffold Activity

The 1,3,4-oxadiazole moiety is associated with antimicrobial and herbicidal activity in compounds like sulfentrazone () . The target compound’s 2,4-dimethoxyphenyl substitution may enhance binding to fungal or plant enzyme targets, similar to etobenzanid’s herbicidal action .

Sulfamoyl Group Impact

  • Butyl/Ethyl Derivative : Higher lipophilicity may favor membrane penetration but reduce metabolic stability.
  • Target Compound : Methoxyethyl groups could enhance solubility and reduce toxicity risks, aligning with trends in prodrug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with precursor synthesis. For example, describes refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol/acetic acid (4 hours, 0.001 mol scale). Adapt this method by varying solvents (e.g., DMF for higher polarity) or catalysts (e.g., p-toluenesulfonic acid) to improve yield.

  • Step 2 : Monitor intermediates via TLC/HPLC. Use column chromatography for purification.

  • Step 3 : Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical parameters .

    • Table 1 : Example Reaction Optimization Parameters
ParameterCondition 1 ( )Condition 2 (Proposed)
SolventEthanolDMF/THF
CatalystGlacial acetic acidp-TsOH
Reaction Time4 hours2–6 hours (DoE)

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfamoyl and oxadiazole moieties (e.g., sulfonamide protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 547.02 g/mol, as in ).
  • HPLC-PDA : Assess purity (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry elucidate structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., Gaussian09) to map electron density of the sulfamoyl group and oxadiazole ring, identifying reactive sites for ligand-protein interactions .
  • Step 2 : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, using crystal structures from the PDB. Compare binding energies of analogs (e.g., ’s chlorobenzyl derivatives) .
  • Step 3 : MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Step 1 : Replicate assays under standardized conditions (e.g., ’s randomized block design for minimizing variability).
  • Step 2 : Validate dose-response curves (IC50_{50}) in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
  • Step 3 : Use orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability) to confirm mechanisms .

Q. What strategies improve aqueous solubility and pharmacokinetic stability for in vivo studies?

  • Methodology :

  • Salt Formation : Test hydrochloride or sodium salts of the sulfamoyl group.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (evidence of success with benzoxazoles in ).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy groups) to enhance solubility .

Q. How should stability studies under physiological conditions be designed?

  • Methodology :

  • Step 1 : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Step 2 : Identify degradation products using LC-MS and compare to analogs (e.g., ’s environmental fate protocols).
  • Step 3 : Assess photostability under ICH Q1B guidelines (exposure to UV/visible light) .

Data Contradiction Analysis Framework

  • Case Example : Discrepancies in reported antimicrobial activity (e.g., vs. independent studies).
    • Root Cause : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or compound purity.
    • Resolution :

Re-test using CLSI guidelines with ATCC reference strains.

Cross-validate with checkerboard assays (synergy with known antibiotics) .

Key Takeaways for Researchers

  • Prioritize reaction scalability and reproducible purification for synthetic workflows.
  • Combine computational predictions with high-throughput screening to accelerate SAR.
  • Address solubility early using formulation chemistry to avoid bottlenecks in in vivo studies.

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